9-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

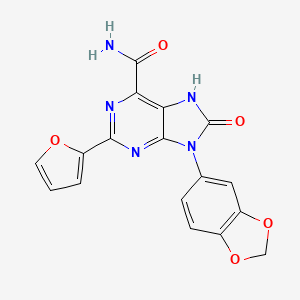

The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative with a benzodioxole group at the 9-position and a furan substituent at the 2-position. Its structure includes:

- 2-position: A furan-2-yl group, a heteroaromatic ring with oxygen, offering electron-donating characteristics.

- Core structure: The 8-oxo-8,9-dihydro-7H-purine scaffold with a carboxamide at position 6, a functional group critical for hydrogen bonding and solubility.

Properties

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5O5/c18-14(23)12-13-16(21-15(19-12)10-2-1-5-25-10)22(17(24)20-13)8-3-4-9-11(6-8)27-7-26-9/h1-6H,7H2,(H2,18,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCPDYCJSRERLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

Synthesis of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Construction of the Purine Core: The purine core is typically constructed through a series of condensation reactions involving formamide and various amines.

Final Coupling Reaction: The final step involves coupling the benzodioxole, furan, and purine intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Additionally, industrial methods may employ continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 9-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it a valuable tool for studying cellular processes and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its ability to undergo various chemical reactions makes it a versatile component in industrial processes.

Mechanism of Action

The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s closest analogs differ primarily in substituents at positions 2 and 9, as well as modifications to the purine core. Key comparisons include:

a. 9-(2H-1,3-Benzodioxol-5-yl)-2-(2-Hydroxy-3-Methoxyphenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide

- 2-position : Substituted with a polar 2-hydroxy-3-methoxyphenyl group instead of furan.

b. 9-(1,3-Dioxaindan-5-yl)-2-(3-Ethoxy-2-Hydroxyphenyl)-7-Methyl-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide (CAS 1358901-59-3)

- 9-position : Similar benzodioxole-derived substituent (1,3-dioxaindan).

- 2-position : A 3-ethoxy-2-hydroxyphenyl group, introducing steric bulk and pH-dependent ionization (hydroxyl group).

- 7-position : Methyl substitution alters ring conformation and may enhance metabolic stability by blocking oxidation.

- Molecular weight : 449.4 g/mol, higher than the target compound due to additional ethoxy and methyl groups.

c. 2-(3-Bromophenyl)-9-(4-Methoxyphenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide (CAS 888426-17-3)

- 9-position : 4-Methoxyphenyl group replaces benzodioxole, reducing aromatic oxygen content.

- Molecular weight : 440.2 g/mol, with bromine contributing significantly.

d. 9-(2-Ethoxyphenyl)-2-(4-Nitrophenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide (CAS 941885-34-3)

- 9-position : Ethoxyphenyl lacks the benzodioxole’s fused oxygen atoms.

- Molecular weight : 420.4 g/mol, lower than brominated analogs.

Comparative Data Table

Table 1: Structural and Molecular Comparison of Purine Derivatives

Research Findings and Implications

Substituent Effects on Solubility: Polar groups (e.g., hydroxyl, methoxy) in and improve water solubility but may reduce bioavailability. Nonpolar substituents like bromine () or furan (target) enhance lipophilicity, favoring membrane penetration.

Electron-donating groups (furan in target, methoxy in ) may stabilize charge interactions in active sites.

Metabolic Stability :

Biological Activity

The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 286.24 g/mol. The structure features a purine core substituted with a benzodioxole and furan moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that purine derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, research indicated that compounds with similar structures demonstrated cytotoxic effects against breast and lung cancer cells by inducing apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Preliminary assays revealed that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases. Compounds similar to this compound have been evaluated for their anti-inflammatory effects. Studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in nucleic acid metabolism, leading to reduced cell proliferation in cancer cells.

- Modulation of Signaling Pathways : It has been suggested that the compound influences various signaling pathways associated with apoptosis and inflammation, including the NF-kB pathway.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial properties.

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of purine derivatives, including the target compound, assessed their anticancer activity using MTT assays on MCF-7 breast cancer cells. The results indicated an IC50 value of 15 µM for the compound, demonstrating significant cytotoxicity compared to the control group .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity was evaluated using disk diffusion methods against Staphylococcus aureus and Escherichia coli. The compound exhibited zones of inhibition greater than 15 mm at concentrations above 50 µg/ml, indicating moderate antibacterial activity.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound, and what intermediates are critical?

Answer:

The synthesis typically involves multi-step organic reactions, such as coupling benzodioxol derivatives with furan-containing precursors. Key steps may include:

- Condensation reactions (e.g., using heterocyclic amines or carbonyl intermediates) to assemble the purine core.

- Protection/deprotection strategies for functional groups like the carboxamide moiety.

- Purification via column chromatography or recrystallization to isolate intermediates.

Evidence from analogous spiro compound synthesis (e.g., benzothiazole derivatives) suggests Suzuki-Miyaura coupling or nucleophilic aromatic substitution as plausible routes .

Advanced: How can computational tools resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Discrepancies in NMR, IR, or mass spectrometry data can be addressed by:

- Cross-validation using multiple techniques (e.g., 2D NMR for stereochemistry, high-resolution MS for molecular formula confirmation).

- Density Functional Theory (DFT) simulations to predict spectral patterns and compare with experimental results.

- AI-driven platforms (e.g., COMSOL Multiphysics) to model reaction pathways and identify plausible byproducts that may skew data .

Basic: What analytical techniques are essential for characterizing this compound’s physicochemical properties?

Answer:

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural backbone confirmation, including substituent positions on the benzodioxol and furan rings.

- Infrared Spectroscopy (IR) : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination.

- UV-Vis Spectroscopy : To assess electronic transitions influenced by the heteroaromatic system .

Advanced: How can researchers design experiments to study this compound’s biological interactions while addressing assay variability?

Answer:

- Dose-Response Studies : Use logarithmic concentration ranges to establish EC₅₀/IC₅₀ values and minimize false positives.

- Orthogonal Assays : Validate activity across multiple platforms (e.g., enzyme inhibition assays vs. cell-based viability tests).

- Statistical Frameworks : Apply ANOVA or Bayesian models to distinguish biological noise from true activity. Link findings to theoretical models (e.g., ligand-receptor docking simulations) .

Basic: What protocols ensure stability during long-term storage of this compound?

Answer:

- Storage Conditions : Airtight containers under inert gas (N₂/Ar), desiccated at –20°C.

- Stability Testing : Monitor degradation via accelerated aging studies (e.g., 40°C/75% relative humidity) with periodic HPLC analysis .

Advanced: What methodologies assess the environmental impact of this compound in aquatic systems?

Answer:

- OECD Guidelines : Perform Daphnia magna acute toxicity tests (OECD 202) and biodegradability assays (OECD 301).

- Computational Predictions : Use tools like EPI Suite to estimate bioaccumulation potential and persistence.

- Metabolite Profiling : Identify transformation products via LC-MS to evaluate ecological risks .

Advanced: How can AI optimize reaction conditions for scaled-up synthesis?

Answer:

- Machine Learning (ML) Models : Train algorithms on historical reaction data to predict optimal parameters (temperature, solvent ratios, catalyst loading).

- Real-Time Process Control : Integrate sensors with AI platforms to dynamically adjust variables (e.g., flow rates in continuous reactors) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for powder handling to avoid inhalation.

- Waste Disposal : Follow institutional guidelines for halogenated/organic waste .

Advanced: How can researchers reconcile contradictory data in structure-activity relationship (SAR) studies?

Answer:

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., substituent effects on potency).

- Molecular Dynamics (MD) Simulations : Probe binding interactions in silico to explain outliers.

- Crystallography : Resolve 3D structures of compound-target complexes to validate SAR hypotheses .

Basic: What are the key considerations for designing a stability-indicating assay for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.